Cas no 2639408-84-5 (tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)

tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate 化学的及び物理的性質
名前と識別子
-
- 2639408-84-5
- tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate
- EN300-27782641
- tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate
-
- インチ: 1S/C13H18N4O2/c1-13(2,3)19-11(18)7-10-15-8-5-6-9(14-4)16-12(8)17-10/h5-6H,7H2,1-4H3,(H2,14,15,16,17)
- InChIKey: INBWESKEBQTZCM-UHFFFAOYSA-N
- ほほえんだ: O(C(CC1=NC2=C(C=CC(NC)=N2)N1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 262.14297583g/mol
- どういたいしつりょう: 262.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 79.9Ų
tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782641-10.0g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 95.0% | 10.0g |
$5159.0 | 2025-03-19 | |
Enamine | EN300-27782641-5.0g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 95.0% | 5.0g |
$3479.0 | 2025-03-19 | |
Enamine | EN300-27782641-2.5g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 95.0% | 2.5g |
$2351.0 | 2025-03-19 | |
Enamine | EN300-27782641-0.25g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 95.0% | 0.25g |
$1104.0 | 2025-03-19 | |
Enamine | EN300-27782641-1g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 1g |
$1200.0 | 2023-09-09 | ||
Enamine | EN300-27782641-1.0g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 95.0% | 1.0g |
$1200.0 | 2025-03-19 | |
Enamine | EN300-27782641-10g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 10g |
$5159.0 | 2023-09-09 | ||
Enamine | EN300-27782641-5g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 5g |
$3479.0 | 2023-09-09 | ||
Enamine | EN300-27782641-0.05g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 95.0% | 0.05g |
$1008.0 | 2025-03-19 | |
Enamine | EN300-27782641-0.1g |
tert-butyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate |
2639408-84-5 | 95.0% | 0.1g |
$1056.0 | 2025-03-19 |
tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetateに関する追加情報
Introduction to Tert-butyl 2-5-(methylamino)-3H-imidazo[4,5-bpyridin-2-yl]acetate (CAS No. 2639408-84-5)
Tert-butyl 2-5-(methylamino)-3H-imidazo[4,5-bpyridin-2-yl]acetate, identified by its CAS number 2639408-84-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazobipyridine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a tert-butyl group and an acetate moiety further enhances its chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The imidazo[4,5-bpyridin-2-yl]acetate core structure of this compound is particularly noteworthy due to its potential to interact with biological targets in complex ways. Imidazobipyridines have been extensively studied for their roles in modulating enzyme activity, receptor binding, and cellular signaling pathways. Recent advancements in medicinal chemistry have highlighted the importance of such scaffolds in designing molecules with improved pharmacokinetic profiles and reduced toxicity.
In the context of modern drug discovery, Tert-butyl 2-5-(methylamino)-3H-imidazo[4,5-bpyridin-2-yl]acetate represents a promising candidate for further exploration. Its unique structural features suggest potential applications in the treatment of various diseases, including inflammatory disorders, neurodegenerative conditions, and oncological diseases. The methylamino substituent, in particular, is known to enhance binding affinity and selectivity, which are critical factors in drug design.
Recent research has demonstrated that derivatives of imidazobipyridines can exhibit potent inhibitory effects on key enzymes involved in disease pathways. For instance, studies have shown that certain imidazobipyridine-based compounds can selectively inhibit kinases and phosphodiesterases, which are often overexpressed in cancer cells. The tert-butyl group in this compound may contribute to steric hindrance around the active site of target proteins, improving binding stability and reducing off-target effects.
The acetate moiety at the 2-position of the imidazo[4,5-bpyridine ring provides an additional site for functionalization, allowing chemists to modify the compound’s properties as needed. This flexibility is particularly valuable in structure-activity relationship (SAR) studies, where small changes in the molecular structure can lead to significant differences in biological activity. Researchers have leveraged this property to develop analogs with enhanced potency and selectivity.
One notable application of Tert-butyl 2-5-(methylamino)-3H-imidazo[4,5-bpyridin-2-yl]acetate is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often implicated in various diseases, including cancer. By targeting specific kinases with high selectivity, it may be possible to develop therapies that disrupt abnormal signaling pathways without affecting normal cellular processes. Preliminary studies have shown that derivatives of this compound can effectively inhibit certain kinases while maintaining good solubility and metabolic stability.
Another area where this compound shows promise is in the treatment of neurodegenerative disorders. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the accumulation of toxic protein aggregates and dysregulation of neural signaling pathways. Imidazobipyridine-based compounds have been found to interact with receptors and enzymes involved in these pathways, potentially offering a new therapeutic approach. The methylamino group may enhance binding to specific neural targets, leading to improved efficacy.
The synthesis of Tert-butyl 2-5-(methylamino)-3H-imidazo[4,5-bpyridin-2-yl]acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the imidazobipyridine core efficiently. The introduction of the tert-butyl group and the acetate moiety requires careful optimization to ensure high yield and purity.
In conclusion,Tert-butyl 2-5-(methylamino)-3H-imidazo[4,5-bpyridin-2-yl]acetate (CAS No. 2639408-84-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing molecules with improved biological activity and selectivity. As research continues to uncover new applications for imidazobipyridine derivatives, this compound will likely play an important role in the discovery of novel therapeutic agents for a wide range of diseases.
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